molecular formula C20H17BrN4O2S B10896959 6-Amino-4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10896959
M. Wt: 457.3 g/mol
InChI Key: KUVPCXDWSPXLBL-UHFFFAOYSA-N
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Description

6-AMINO-4-{4-[(2-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-{4-[(2-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step reactions. One common approach includes:

    Formation of the pyrano[2,3-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the bromo and phenoxy groups: This step involves the reaction of the intermediate with 2-bromophenol under suitable conditions, such as the presence of a base like potassium carbonate.

    Functionalization with the cyanide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-{4-[(2-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of thioether or amine derivatives.

Scientific Research Applications

6-AMINO-4-{4-[(2-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 6-AMINO-4-{4-[(2-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the cyanide group may also contribute to its reactivity and potential toxicity, which is an important consideration in its application.

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-4-{4-[(2-CHLOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
  • 6-AMINO-4-{4-[(2-FLUOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Uniqueness

The uniqueness of 6-AMINO-4-{4-[(2-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in the presence of the bromo group, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromo group can participate in unique substitution reactions and may enhance the compound’s ability to interact with biological targets.

Properties

Molecular Formula

C20H17BrN4O2S

Molecular Weight

457.3 g/mol

IUPAC Name

6-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H17BrN4O2S/c1-10-17-18(13(8-22)19(23)27-20(17)25-24-10)16-7-12(11(2)28-16)9-26-15-6-4-3-5-14(15)21/h3-7,18H,9,23H2,1-2H3,(H,24,25)

InChI Key

KUVPCXDWSPXLBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(S3)C)COC4=CC=CC=C4Br

Origin of Product

United States

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